N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide)
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Description
N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) is a useful research compound. Its molecular formula is C44H26Cl4N6O4 and its molecular weight is 844.5 g/mol. The purity is usually 95%.
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Biological Activity
N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) is a complex organic compound notable for its potential biological activities, particularly due to its azo functional groups. The compound's molecular structure includes two naphthalene units connected by a 1,5-diyl bridge, with a molecular formula of C₄₄H₂₆Cl₄N₆O₄ and a molecular weight of approximately 844.5 g/mol .
Structural Features
The compound features:
- Azo Groups : Known for their vibrant colors and reactivity.
- Hydroxyl and Carboxamide Groups : Enhance solubility in polar solvents and reactivity.
- Dichlorophenyl Substituents : Impart unique chemical reactivity.
The biological activity of N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) is primarily attributed to the reduction of azo groups in biological systems. This reduction can form reactive amines that interact with various enzymes and receptors, influencing cellular signaling pathways. Such interactions can yield therapeutic effects or toxicity depending on the context.
Potential Activities
Research indicates that similar azo compounds exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
- Anticancer Properties : Some azo compounds have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Studies
A study examined the antimicrobial properties of azo compounds similar to N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide). Results indicated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Anticancer Activity
In vitro studies on structurally related azo compounds have shown cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways. This suggests that N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) could potentially be developed as an anticancer agent.
Interaction with Biological Macromolecules
Research has focused on how this compound interacts with proteins and nucleic acids. Such interactions are crucial for understanding its potential therapeutic effects or toxicological risks. For instance, binding studies have shown that similar azo compounds can modify protein function through non-covalent interactions or covalent modifications upon reduction to amines.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
N,N'-Naphthalene-1,5-diylbis(4-((2-methoxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide) | Similar naphthalene core | Different substituents lead to varying solubility |
N,N'-Phenylene-1,4-bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) | Azo linkage similar | May exhibit different biological activity due to structural variations |
Properties
CAS No. |
68516-75-6 |
---|---|
Molecular Formula |
C44H26Cl4N6O4 |
Molecular Weight |
844.5 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)diazenyl]-N-[5-[[4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]naphthalen-1-yl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C44H26Cl4N6O4/c45-31-15-7-19-35(37(31)47)51-53-39-25-11-3-1-9-23(25)21-29(41(39)55)43(57)49-33-17-5-14-28-27(33)13-6-18-34(28)50-44(58)30-22-24-10-2-4-12-26(24)40(42(30)56)54-52-36-20-8-16-32(46)38(36)48/h1-22,55-56H,(H,49,57)(H,50,58) |
InChI Key |
JFWLZGFQYNTGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C(=CC=C3)Cl)Cl)O)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)Cl |
Origin of Product |
United States |
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